![molecular formula C12H9BrN4O2 B11432546 7-(4-Bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11432546.png)
7-(4-Bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can be achieved through a microwave-mediated, catalyst-free method. This involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound in a short reaction time with good yields . Another method involves the use of dry toluene and molecular sieves to enhance the yield under a shorter reaction time .
Industrial Production Methods
the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the use of reagents like 4-methoxyphenylboronic acid and palladium catalysts.
Condensation Reactions: Involves nucleophilic addition followed by condensation to form the triazolopyrimidine ring.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-(4-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: Used in the development of anti-inflammatory agents, as it has shown significant inhibition of inflammatory cytokines.
Biological Research: Acts as an inhibitor for various enzymes and receptors, including cyclooxygenase-2 (COX-2).
Material Sciences: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes and receptors. For example, it inhibits COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . The molecular targets and pathways involved include the inhibition of nitric oxide (NO) and inflammatory cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-BROMOPHENYL)-5-(4-CHLOROPHENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
- 7-(4-BROMOPHENYL)-2-ME-5-(2-THIENYL)-4,7-DIHYDRO(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE
Uniqueness
7-(4-BROMOPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 and other inflammatory mediators makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H9BrN4O2 |
|---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9BrN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) |
InChI Key |
SDMWDXCDYLIQMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


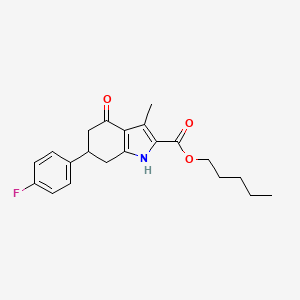
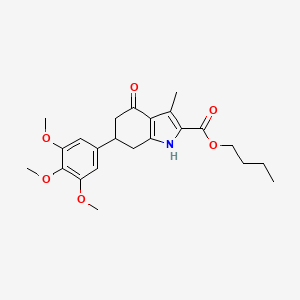
![N-(3-acetylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11432490.png)
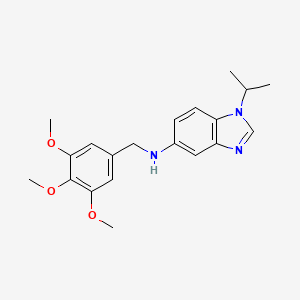
![Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11432515.png)
![N-(4-acetylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B11432521.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432525.png)
![6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11432532.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11432551.png)
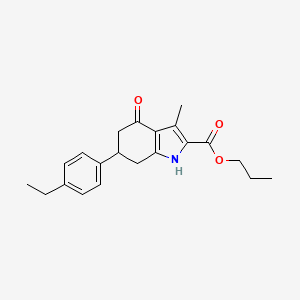
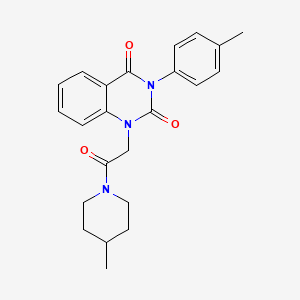

![3-cyclohexyl-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432580.png)
